(2E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide
Description
The compound (2E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide is a structurally complex molecule featuring:
- Hydrazide backbone: The N-methyl hydrazide group facilitates hydrogen bonding and interactions with biological targets .
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl substituent: This electron-deficient aromatic ring enhances lipophilicity and metabolic stability, commonly leveraged in agrochemical and pharmaceutical agents .
- Thiophen-2-yl and phenyl groups: These hydrophobic moieties contribute to π-π stacking and van der Waals interactions, influencing binding affinity and selectivity .
The (E)-configuration of the prop-2-enehydrazide moiety is critical for maintaining planar geometry, optimizing intermolecular interactions .
Properties
IUPAC Name |
(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-thiophen-2-ylprop-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3OS/c1-27(18-17(21)10-14(12-25-18)20(22,23)24)26-19(28)16(11-15-8-5-9-29-15)13-6-3-2-4-7-13/h2-12H,1H3,(H,26,28)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTHTNFYOVHENE-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine intermediate, which can be achieved by reacting 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.
Hydrazide Formation: The pyridine intermediate is then reacted with hydrazine derivatives to form the hydrazide moiety.
Coupling with Phenyl and Thiophene Rings: The final step involves coupling the hydrazide with phenyl and thiophene rings under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as NF-κB or MAPK, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
Pyridine vs. Pyrazole Cores: The target compound and share the 3-chloro-5-trifluoromethylpyridine group, which is absent in pyrazole-based analogs . Pyrazole derivatives prioritize nitrogen-rich heterocycles, favoring interactions with heme-containing proteins or metal ions .
Hydrazide vs. Enamide Linkers :
- The hydrazide group in the target compound and allows for hydrogen bond donation/acceptance, contrasting with the amide in , which offers rigidity but reduced flexibility in binding .
Substituent Effects :
- Thiophen-2-yl groups (target compound, ) enhance hydrophobicity, while furan () introduces oxygen-based polarity. The 2,6-dichlorophenyl group in may improve steric hindrance and halogen bonding .
Bioactivity and Molecular Interactions
Structural Similarity and Activity Clustering
Evidence from hierarchical clustering () indicates that compounds with shared substituents (e.g., trifluoromethylpyridine, thiophene) cluster into groups with similar bioactivity profiles. For example:
Computational Similarity Metrics
Tanimoto and Dice similarity indices () reveal:
- Target vs. : Moderate similarity (0.65–0.72) due to shared pyridine and alkene groups, but divergent functional groups (hydrazide vs. amide).
- Target vs. : Higher similarity (0.78–0.85) due to identical pyridine substituents, suggesting overlapping target affinities.
NMR and Spectroscopic Comparisons
- Chemical Shift Trends : As shown in , protons near electron-withdrawing groups (e.g., Cl, CF₃) exhibit downfield shifts. For instance, the target compound’s pyridine protons likely resonate at δ 8.5–9.0 ppm, aligning with .
- Region-Specific Shifts : Substituents in regions analogous to "Region A" ()—such as the thiophene-phenyl junction in the target compound—may cause unique shifts (δ 6.5–7.5 ppm), distinguishing it from furan-containing analogs .
Biological Activity
(2E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of 576.3 g/mol. Its structure includes a pyridine ring substituted with a trifluoromethyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine and thiophene exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 5 | M. tuberculosis |
| Compound B | 77 | P. aeruginosa |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that hydrazone derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. A study demonstrated that related compounds significantly reduced the viability of cancer cell lines such as HeLa and MCF7 .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways essential for microbial growth or cancer cell survival.
- Receptor Interaction : The presence of the pyridine and thiophene rings allows for potential interactions with various biological receptors, influencing signaling pathways.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
- Antitubercular Activity : A recent study evaluated the antitubercular activity of several hydrazone derivatives, finding that those with structural similarities to our compound exhibited promising results against M. tuberculosis .
- Cancer Cell Line Testing : In vitro tests on HeLa and MCF7 cells revealed that derivatives led to significant reductions in cell viability, indicating potential for further development as anticancer agents .
Q & A
Basic: What are the critical considerations for synthesizing (2E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-(thiophen-2-yl)prop-2-enehydrazide with high purity?
Methodological Answer:
Synthesis requires precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents like DMF or ethanol are optimal for facilitating nucleophilic substitutions and hydrazide bond formation .
- Catalysts : Bases such as sodium hydride or triethylamine improve yields by deprotonating intermediates .
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .
Basic: How is the structural confirmation of this compound performed post-synthesis?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent integration (e.g., trifluoromethyl at δ ~110–120 ppm in F NMR) and E/Z isomerism via coupling constants .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 465.08) .
- X-ray Crystallography : SHELX software resolves stereochemistry and hydrogen bonding patterns in single crystals .
Advanced: How can researchers resolve contradictory data regarding the compound’s biological activity in different assays?
Methodological Answer:
- Assay Replication : Validate activity in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
- Structural Analog Comparison : Benchmark against analogs like (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide to isolate substituent effects .
- Computational Docking : Use tools like AutoDock to model binding interactions and identify assay-specific steric clashes or electronic mismatches .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Testing : Evaluate degradation kinetics in buffers (pH 4–9) to identify labile groups (e.g., hydrazide hydrolysis above pH 7) .
- Prodrug Design : Mask the hydrazide group with acetyl or tert-butyl carbamate protections to enhance serum stability .
- Excipient Screening : Co-formulate with cyclodextrins to shield the trifluoromethylpyridine moiety from enzymatic attack .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted thiophenes (e.g., 3-thienyl vs. 2-thienyl) to assess π-stacking effects .
- Functional Group Swapping : Replace the methyl group on the hydrazide with ethyl or benzyl to probe steric tolerance .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with cyano or nitro to modulate electron-withdrawing effects .
Basic: What analytical techniques are essential for monitoring reaction intermediates?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Track reaction progress using silica plates and UV visualization .
- IR Spectroscopy : Confirm hydrazide C=O stretches (~1650 cm) and thiophene C-S vibrations (~700 cm) .
- HPLC : Quantify intermediate purity with a C18 column and acetonitrile/water gradient .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate membrane permeability via lipid bilayer models (e.g., GROMACS) to assess passive diffusion .
- Quantum Mechanics (QM) : Calculate Fukui indices to identify electrophilic sites prone to metabolic oxidation .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Micellar Formulations : Incorporate polysorbate 80 or Cremophor EL to stabilize colloidal dispersions .
- Salt Formation : Synthesize hydrochloride or sodium salts of the hydrazide group for improved ionizability .
Basic: What are the key steps for validating target engagement in enzyme inhibition assays?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition modality (competitive/uncompetitive) and K values .
- Negative Controls : Include inactive enantiomers or structural analogs (e.g., pyridine-to-benzene substitutions) to confirm specificity .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization post-treatment to confirm binding in live cells .
Advanced: How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?
Methodological Answer:
- Conformational Sampling : Use molecular dynamics to identify bioactive conformers missed in rigid docking .
- Solvent Effect Modeling : Include implicit solvent models (e.g., GB/SA) to account for solvation energy differences .
- Off-Target Screening : Profile activity against related targets (e.g., kinase panels) to identify unanticipated interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
